3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline
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Overview
Description
3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two methoxy groups at the 3 and 5 positions of the benzene ring, and a 4-methylpyridin-3-yl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of boron reagents and palladium catalysts is crucial for the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds.
Scientific Research Applications
3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: This compound is similar in structure but lacks the 4-methylpyridin-3-yl group.
4-(3-methylpyridin-4-yl)aniline: This compound has a similar pyridine group but lacks the methoxy groups on the benzene ring
Uniqueness
3,5-Dimethoxy-4-(4-methylpyridin-3-yl)aniline is unique due to the combination of methoxy groups and the pyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3,5-dimethoxy-4-(4-methylpyridin-3-yl)aniline |
InChI |
InChI=1S/C14H16N2O2/c1-9-4-5-16-8-11(9)14-12(17-2)6-10(15)7-13(14)18-3/h4-8H,15H2,1-3H3 |
InChI Key |
IKKMOFYKEAXLRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=C(C=C(C=C2OC)N)OC |
Origin of Product |
United States |
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